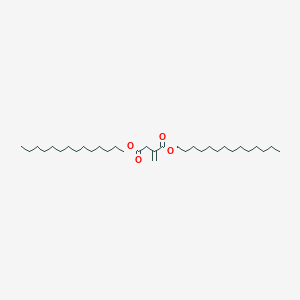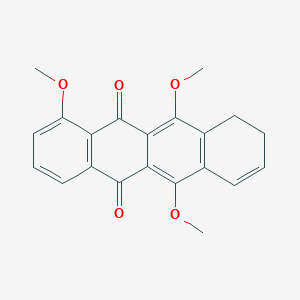
4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, photoinitiators, and pharmaceuticals . This compound is characterized by its unique structure, which includes three methoxy groups and a tetracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione typically involves the methoxylation of a tetracene derivative. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Substitution: The methoxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various functionalized derivatives
Scientific Research Applications
4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes . This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6,11-Dimethoxy-7,10-dihydrotetracene-5,12-dione: Another anthraquinone derivative with similar photoinitiating properties.
11-Hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione: A reduced anthracycline with potential antimicrobial applications.
TAN-1612: A tetracycline derivative with neurokinin-1 receptor antagonist properties.
Uniqueness
4,6,11-Trimethoxy-7,8-dihydrotetracene-5,12-dione is unique due to its specific methoxy substitution pattern, which imparts distinct photophysical properties and enhances its utility as a photoinitiator in various polymerization processes .
Properties
CAS No. |
77199-86-1 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,6,11-trimethoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C21H18O5/c1-24-14-10-6-9-13-15(14)19(23)17-16(18(13)22)20(25-2)11-7-4-5-8-12(11)21(17)26-3/h4,6-7,9-10H,5,8H2,1-3H3 |
InChI Key |
XMPDNNSICGSRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C=CCC4)C(=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


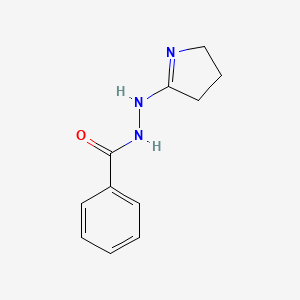
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
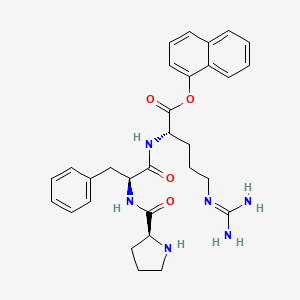
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

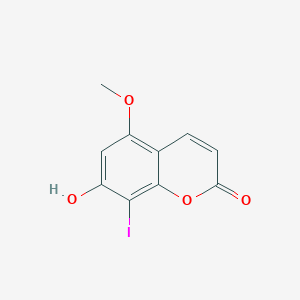
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
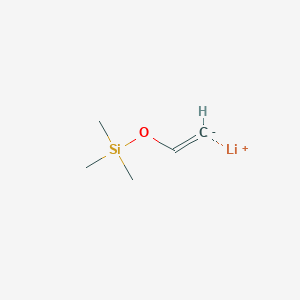

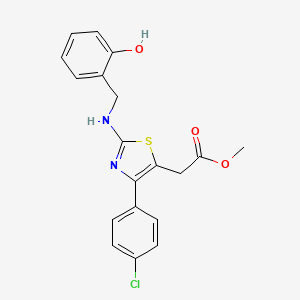
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
